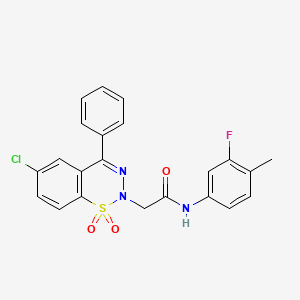

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN3O3S/c1-14-7-9-17(12-19(14)24)25-21(28)13-27-26-22(15-5-3-2-4-6-15)18-11-16(23)8-10-20(18)31(27,29)30/h2-12H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPHLQVEFWIDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule featuring a benzothiadiazine core structure. This compound's unique chemical properties, including halogen substitutions and an acetamide functional group, suggest potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 443.88 g/mol. The structural characteristics include:

| Feature | Description |

|---|---|

| Core Structure | Benzothiadiazine |

| Functional Groups | Chloro, Dioxido, Acetamide |

| Molecular Weight | 443.88 g/mol |

The presence of chlorine and fluorine atoms is significant as these halogens can enhance the compound's reactivity and influence its interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The following are notable findings related to the biological activity of this compound:

The mechanism by which this compound exerts its effects may involve:

- Binding to Enzymes : The compound likely binds to active sites on enzymes, inhibiting their function.

- Modulating Signaling Pathways : It may interfere with signaling pathways that lead to inflammation or cell proliferation.

Case Studies

A few studies have explored compounds structurally related to this compound:

Study 1: Antimicrobial Efficacy

In a study evaluating antimicrobial efficacy, derivatives of benzothiadiazine were tested against Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of inhibition, suggesting potential for further development as antimicrobial agents.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of related compounds in a rodent model of arthritis. Results demonstrated significant reduction in inflammatory markers when treated with benzothiadiazine derivatives.

Scientific Research Applications

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with significant potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound's structural features suggest it may exhibit various biological activities. Research indicates that similar compounds have shown potential as:

- Anticancer Agents: Studies have demonstrated that benzothiadiazine derivatives can inhibit tumor growth by interfering with cellular processes involved in proliferation and survival.

- Antimicrobial Activity: The unique chemical structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Binding Affinity Studies

Understanding the binding interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods can quantitatively assess the binding affinity to enzymes or receptors, which is vital for drug development.

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the benzothiadiazine core.

- Halogenation reactions to introduce chlorine and fluorine.

- Acetylation to form the acetamide moiety.

Each step requires precise control of reaction conditions to ensure high yields and purity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of a related benzothiadiazine derivative. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

Research conducted on similar compounds indicated that they exhibited potent antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the ability to disrupt bacterial cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ():

- Core: Benzothiazole (vs. benzothiadiazine in the target compound).

- Key Differences: The ethoxy group and chlorophenyl substituent may reduce polarity compared to the sulfone-containing benzothiadiazine. Benzothiazoles are widely studied for antimicrobial activity, but sulfone groups in benzothiadiazines could alter electronic properties, affecting target binding .

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide ():

Substituent Effects

- 2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide (): Substituents: Thiazol ring with pyridinyl and chloro-fluorophenyl groups. However, the thiazol core lacks the sulfone-mediated electronic effects of benzothiadiazines, which could influence receptor interactions .

N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

Pharmacokinetic and Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide, and what challenges arise during multi-step synthesis?

Answer: The compound can be synthesized via multi-step reactions, typically involving condensation of substituted benzothiadiazine precursors with fluorophenyl acetamide derivatives. Key steps include:

- Step 1: Preparation of the benzothiadiazine core via cyclization of chlorinated precursors under reflux with SOCl₂ or POCl₃ (commonly used for sulfone formation) .

- Step 2: Coupling the benzothiadiazine moiety with N-(3-fluoro-4-methylphenyl)acetamide using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .

Challenges include controlling regioselectivity during sulfonation and minimizing side reactions (e.g., over-oxidation). Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: A combination of analytical techniques is critical:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chloro, sulfone, fluorophenyl groups). For example, the sulfone group (SO₂) typically appears as a singlet in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₇ClFN₂O₃S: Calc. 449.06, Obs. 449.05) .

- X-ray Crystallography: Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for analogous acetamide derivatives .

Q. What solvent systems are optimal for solubility and in vitro bioactivity assays?

Answer: The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. Recommended solvents:

- Primary solvent: DMSO (≤0.1% v/v in cell culture to avoid cytotoxicity).

- Co-solvents: Ethanol or PEG-400 for in vivo pre-formulation studies.

- Critical note: Solubility must be validated via dynamic light scattering (DLS) to prevent aggregation in biological assays .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

Answer: Contradictions often arise from assay conditions or impurity profiles. Methodological solutions:

- Dose-response standardization: Use a 10-point dilution series (1 nM–100 µM) with internal controls (e.g., staurosporine for kinase assays).

- Impurity profiling: Employ HPLC-MS to identify byproducts (e.g., dechlorinated derivatives) that may antagonize activity .

- Target engagement assays: Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to isolate compound-target interactions .

Q. What mechanistic insights explain the compound’s selectivity for kinase X over kinase Y?

Answer: Computational and experimental approaches are required:

- Docking studies: Compare binding poses in kinase X (e.g., hydrophobic pocket accommodation of the 3-fluoro-4-methylphenyl group) vs. kinase Y (steric clashes with the benzothiadiazin ring) .

- Alanine scanning mutagenesis: Identify critical residues in kinase X’s ATP-binding pocket that interact with the sulfone moiety .

- Kinome-wide profiling: Use a panel of 468 kinases to quantify selectivity indices (SI > 100 indicates high specificity) .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer: Key considerations for translational models:

- Species selection: Mice (C57BL/6) for preliminary PK (plasma T₁/₂, Cₘₐₓ) and rats (Sprague-Dawley) for toxicology (LD₅₀, organ histopathology).

- Dosing regimen: Administer via oral gavage (5–50 mg/kg) or IV (2–10 mg/kg) with serial blood sampling for LC-MS/MS analysis .

- Metabolite identification: Use hepatocyte microsomes (+NADPH) to predict phase I/II metabolites (e.g., sulfone reduction or glucuronidation) .

Q. What strategies optimize the compound’s stability under physiological conditions?

Answer: Address hydrolytic and oxidative degradation:

- pH stability: Perform accelerated stability testing (40°C/75% RH) in buffers (pH 1–9). Acetamide bonds are prone to hydrolysis at pH > 8, requiring enteric coatings for oral delivery .

- Light sensitivity: Store lyophilized powder in amber vials at –80°C; avoid prolonged exposure to UV light during handling .

- Antioxidants: Add 0.01% BHT to formulations to prevent sulfone group oxidation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.